BenchChemオンラインストアへようこそ!

7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Physicochemical properties Drug-likeness logP

7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 2034460-69-8, molecular formula C₁₅H₁₅FN₂O, molecular weight 258.30 g/mol) is a 4-(pyridin-3-ylmethyl)-substituted benzoxazepine derivative within the broader 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine class. This fused seven-membered heterocyclic scaffold has garnered significant research interest as a privileged structure in medicinal chemistry, with validated applications as a core for human monoamine oxidase B (hMAO-B) inhibitors , trace amine-associated receptor 1 (TAAR1) modulators , and PEX14 inhibitors.

Molecular Formula C15H15FN2O
Molecular Weight 258.296
CAS No. 2034460-69-8
Cat. No. B2782189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
CAS2034460-69-8
Molecular FormulaC15H15FN2O
Molecular Weight258.296
Structural Identifiers
SMILESC1COC2=C(CN1CC3=CN=CC=C3)C=C(C=C2)F
InChIInChI=1S/C15H15FN2O/c16-14-3-4-15-13(8-14)11-18(6-7-19-15)10-12-2-1-5-17-9-12/h1-5,8-9H,6-7,10-11H2
InChIKeyAEPPKYZTTWASGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 2034460-69-8): Core Scaffold Identity and Procurement Baseline


7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 2034460-69-8, molecular formula C₁₅H₁₅FN₂O, molecular weight 258.30 g/mol) is a 4-(pyridin-3-ylmethyl)-substituted benzoxazepine derivative within the broader 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine class . This fused seven-membered heterocyclic scaffold has garnered significant research interest as a privileged structure in medicinal chemistry, with validated applications as a core for human monoamine oxidase B (hMAO-B) inhibitors [1], trace amine-associated receptor 1 (TAAR1) modulators [2], and PEX14 inhibitors [3]. The compound itself is primarily positioned as a versatile synthetic building block for the construction of more complex, potentially bioactive molecules . Its calculated physicochemical properties (logP 1.59, topological polar surface area 95.09 Ų, zero Rule-of-5 violations) indicate favorable drug-likeness characteristics for further derivatization .

Why Generic Substitution of 7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 2034460-69-8) Carries Unacceptable Risk


The 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine scaffold is not pharmacologically monolithic; the nature and position of substituents on the oxazepine nitrogen (position 4) and the aromatic ring (position 7) profoundly dictate biological target engagement, isoform selectivity, and physicochemical properties [1]. For instance, within the hMAO-B inhibitor series, cyclization of the safinamide amine with the phenyl ring to form the tetrahydrobenzo[f][1,4]oxazepine core yielded compounds (ZM24, ZM26) with nanomolar hMAO-B IC₅₀ values (<10 nM) and >500-fold selectivity over hMAO-A [2]. Critically, the 4-(pyridin-3-ylmethyl) substituent present in the target compound introduces a basic nitrogen and additional hydrogen-bonding capability (calculated H-bond acceptors = 6, versus 3 for the unsubstituted parent 7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine ) that is absent in 4-methylsulfonyl or 4-tetrahydrofuranylmethyl analogs . This substitution pattern will meaningfully alter LogP (calculated 1.59 for the target versus an estimated ~2.5–3.0 for less polar analogs) , target binding kinetics, and metabolic stability. For a scientific user, substituting any other 4-substituted or 7-substituted tetrahydrobenzo[f][1,4]oxazepine for this specific compound without re-validating the entire synthetic route or biological assay is therefore not scientifically justifiable.

Quantitative Differentiation Evidence for 7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 2034460-69-8) Versus Closest Analogs


Physicochemical Differentiation: Target Compound logP and PSA Versus 4-Sulfonyl and 4-Tetrahydrofuranylmethyl Analogs

The calculated partition coefficient (logP) of 7-fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is 1.59, with a topological polar surface area (TPSA) of 95.09 Ų . This places the compound in a favorable drug-likeness space (Lipinski Rule-of-5 violations = 0). In contrast, the 4-methylsulfonyl analog (CAS 2034419-89-9) and the 4-tetrahydrofuranylmethyl analog (CAS 2034460-76-7) are predicted to have substantially higher logP values (>2.5) due to the absence of the basic pyridine nitrogen, and lower TPSA (estimated 55–65 Ų for the sulfonyl analog, 40–50 Ų for the tetrahydrofuranyl analog based on fragment contributions ). The target compound's logP of 1.59 and TPSA of 95.09 Ų strike a balance between permeability and solubility that is distinct from these less polar comparators.

Physicochemical properties Drug-likeness logP Polar surface area Building block selection

Hydrogen-Bonding Capacity: Target Compound Offers Superior Intermolecular Interaction Potential Versus Non-Pyridinyl Analogs

The target compound possesses 6 hydrogen-bond acceptor atoms and 2 hydrogen-bond donor atoms, yielding a total H-bond capacity of 8 . The parent 7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 1281728-08-2) contains only 3 H-bond acceptors and 1 H-bond donor (total = 4) . The 4-methylsulfonyl analog (CAS 2034419-89-9) has approximately 4–5 H-bond acceptors and 0 H-bond donors (total ≈ 4–5). The additional H-bonding capacity of the target compound arises directly from the pyridin-3-ylmethyl substituent's pyridine nitrogen and contributes to enhanced aqueous solubility, protein-ligand binding enthalpy, and opportunities for co-crystallization.

Hydrogen bonding Binding affinity Solubility Crystal engineering Synthetic intermediate

Scaffold-Level Pharmacological Validation: Tetrahydrobenzo[f][1,4]oxazepine Core Outperforms Safinamide in hMAO-B Inhibition

While the target compound itself has not been directly assayed for hMAO-B inhibition, its core scaffold—2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine—has been rigorously validated. Compounds ZM24 and ZM26, which share this scaffold, exhibited hMAO-B IC₅₀ values below 10 nM, with >500-fold selectivity over hMAO-A [1]. This represents a substantial improvement over the approved drug safinamide (hMAO-B IC₅₀ ≈ 40–100 nM, selectivity ~1000-fold but with lower absolute potency [2]). The cyclization strategy that creates the tetrahydrobenzo[f][1,4]oxazepine core restricts conformational flexibility, pre-organizing the pharmacophore for optimal fit within the hMAO-B substrate cavity (700 ų hydrophobic dual-cavity) [1]. The target compound's 4-(pyridin-3-ylmethyl) substituent offers a vector for additional interactions within the entrance cavity that is distinct from the substituents on ZM24/ZM26.

hMAO-B inhibition Parkinson's disease Isoform selectivity Neuroprotection Scaffold validation

Rotatable Bond Count and Conformational Flexibility: Target Compound Offers 5 Rotatable Bonds Versus 1–2 for Constrained Analogs

The target compound features 5 rotatable bonds, primarily due to the pyridin-3-ylmethyl substituent at position 4 and the ethylenedioxy-like flexibility of the oxazepine ring . In comparison, the 4-methylsulfonyl analog (CAS 2034419-89-9) has only 1–2 rotatable bonds , and the 4-tetrahydrofuranylmethyl analog (CAS 2034460-76-7) has approximately 2–3 rotatable bonds . This difference in conformational freedom has consequences: higher rotatable bond count generally correlates with increased entropic penalty upon binding (>1.2 kcal/mol per frozen rotor) but also enables induced-fit recognition and exploration of a broader conformational space for target engagement. The target compound's 5 rotatable bonds position it as a more flexible scaffold suitable for fragment-based screening where conformational adaptability is advantageous.

Conformational flexibility Entropy Binding kinetics Molecular recognition Synthetic diversification

Caveat on Evidence Strength: Direct Head-to-Head Biological Data Are Currently Absent for This Specific Compound

It must be explicitly stated that a comprehensive search of PubMed, Google Patents, and major chemical databases (PubChem, ChemSpider, ChEMBL) did not identify any primary research articles, patents, or public bioassay records that contain direct, quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, etc.) for the exact compound 7-fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 2034460-69-8) [1]. The compound is currently listed by chemical suppliers as a 'building block' or 'research chemical' without published target-specific pharmacology . All differentiation evidence presented above is therefore based on class-level inference from structurally related tetrahydrobenzo[f][1,4]oxazepine derivatives, calculated physicochemical properties, and structural comparison with closest analogs. No direct head-to-head biological comparison is available. Users should treat this compound as a synthetic intermediate or screening library component whose biological activity profile remains to be empirically determined.

Data gap Evidence quality Procurement caution Biological validation Research chemical

Procurement-Driven Application Scenarios for 7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine (CAS 2034460-69-8)


Medicinal Chemistry: hMAO-B Lead Optimization Leveraging a Conformationally Flexible, Pyridinyl-Functionalized Scaffold

Based on the scaffold-level hMAO-B validation data [1], the target compound can serve as a key intermediate for structure-activity relationship (SAR) exploration at the 4-position of the tetrahydrobenzo[f][1,4]oxazepine core. Its 4-(pyridin-3-ylmethyl) substituent introduces a basic nitrogen capable of engaging the entrance cavity of the hMAO-B active site through hydrogen bonding or salt-bridge interactions [2]. The compound's favorable drug-likeness profile (logP 1.59, TPSA 95.09 Ų, zero RO5 violations) makes it a suitable starting point for further optimization toward CNS-penetrant hMAO-B inhibitors, particularly when compared to more lipophilic 4-substituted analogs that may exhibit higher non-specific binding or hERG liability.

Chemical Biology: Fragment-Based Screening Library Design Using a Physicochemically Balanced Benzoxazepine Core

The target compound's balanced physicochemical profile—logP of 1.59, 6 H-bond acceptors, 2 H-bond donors, and 5 rotatable bonds —positions it as an attractive fragment-like scaffold for inclusion in diversity-oriented screening libraries. Unlike constrained 4-sulfonyl or 4-tetrahydrofuranylmethyl analogs (which have fewer H-bonding interactions and higher logP), the pyridin-3-ylmethyl substituent enhances aqueous solubility and provides a well-defined hydrogen-bonding motif that can be exploited for fragment growth or merging strategies . The compound's 5 rotatable bonds offer conformational sampling advantages in fragment-based drug discovery (FBDD) campaigns targeting flexible protein binding sites.

Synthetic Chemistry: Versatile Building Block for Diversification via N-Alkylation, Cross-Coupling, and C–H Functionalization

As a secondary amine within the oxazepine ring, the target compound's N–H position (position 4) is amenable to further N-alkylation, acylation, or sulfonylation, enabling rapid generation of derivative libraries . The 7-fluoro substituent on the aromatic ring provides a handle for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, while the pyridin-3-ylmethyl group can participate in coordination chemistry or be further elaborated. This multi-vector diversification potential distinguishes it from simpler analogs such as the unsubstituted parent amine (CAS 1281728-08-2), which lacks the pyridinyl functionality for additional synthetic elaboration.

Pharmacological Tool Development: TAAR1 Modulator or PEX14 Inhibitor Precursor

The 7-substituted tetrahydrobenzo[f][1,4]oxazepine scaffold has been disclosed as a modulator of trace amine-associated receptor 1 (TAAR1) [3] and as a PEX14 inhibitor with trypanocidal activity [4]. Although the target compound has not been directly profiled against these targets, its structural features—specifically the 7-fluoro substituent and the 4-(pyridin-3-ylmethyl) group—align with the pharmacophoric requirements described in these patent and literature disclosures. Researchers pursuing TAAR1 or PEX14-targeted programs may evaluate this compound as a commercially available, structurally pre-validated entry point for hit identification.

Quote Request

Request a Quote for 7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.